molecular formula C16H23NO3S B11159792 N-cycloheptyl-2-(ethylsulfonyl)benzamide

N-cycloheptyl-2-(ethylsulfonyl)benzamide

Cat. No.: B11159792
M. Wt: 309.4 g/mol
InChI Key: MFZCODNSINAWRD-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(ethylsulfonyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a cycloheptyl group attached to the nitrogen atom of the benzamide and an ethylsulfonyl group attached to the benzene ring, giving it unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-cycloheptyl-2-(ethylsulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of enzymes such as glucokinase, which plays a crucial role in glucose metabolism . The compound’s ethylsulfonyl group may also contribute to its reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(ethylsulfonyl)benzamide is unique due to its specific combination of a cycloheptyl group and an ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-cycloheptyl-2-ethylsulfonylbenzamide

InChI

InChI=1S/C16H23NO3S/c1-2-21(19,20)15-12-8-7-11-14(15)16(18)17-13-9-5-3-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,17,18)

InChI Key

MFZCODNSINAWRD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCCCC2

Origin of Product

United States

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